4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Scaffold topology Constitutional isomerism CCK receptor

4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid (CAS 1046767-98-9; also catalogued as 3-[(4-acetylphenyl)carbamoyl]-2-(hexylamino)propanoic acid) is a synthetic N-substituted aspartic acid derivative with molecular formula C18H26N2O4 and molecular weight 334.42 g/mol. The compound features an aspartic acid backbone bearing an N²-hexylamino substituent and a β-carboxyl group derivatized as a 4-acetylphenyl amide.

Molecular Formula C18H26N2O4
Molecular Weight 334.416
CAS No. 1046767-98-9
Cat. No. B2774490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid
CAS1046767-98-9
Molecular FormulaC18H26N2O4
Molecular Weight334.416
Structural Identifiers
SMILESCCCCCCNC(CC(=O)NC1=CC=C(C=C1)C(=O)C)C(=O)O
InChIInChI=1S/C18H26N2O4/c1-3-4-5-6-11-19-16(18(23)24)12-17(22)20-15-9-7-14(8-10-15)13(2)21/h7-10,16,19H,3-6,11-12H2,1-2H3,(H,20,22)(H,23,24)
InChIKeyPIRLKGOKNZZKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid (CAS 1046767-98-9): Structural Identity, Physicochemical Profile, and Procurement Specifications


4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid (CAS 1046767-98-9; also catalogued as 3-[(4-acetylphenyl)carbamoyl]-2-(hexylamino)propanoic acid) is a synthetic N-substituted aspartic acid derivative with molecular formula C18H26N2O4 and molecular weight 334.42 g/mol . The compound features an aspartic acid backbone bearing an N²-hexylamino substituent and a β-carboxyl group derivatized as a 4-acetylphenyl amide. It is supplied at ≥95% purity for research use, with the SMILES string CCCCCCNC(CC(=O)NC1=CC=C(C=C1)C(C)=O)C(O)=O confirming its constitution as an α-amino acid amide/peptidomimetic . The compound belongs to a broader class of N-acyl aspartic acid derivatives that have been explored as enzyme inhibitors, particularly against aminopeptidase N/CD13 and other proteolytic targets [1].

Why 4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid Cannot Be Interchanged with Proglumide, Des-Hexyl Analogs, or Other In-Class Aspartic Acid Derivatives


Despite sharing the identical molecular formula (C18H26N2O4) and molecular weight (334.41–334.42 g/mol) with proglumide [1], 4-((4-acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is a constitutional isomer built on an aspartic acid scaffold rather than proglumide's glutamic acid backbone [2]. This fundamental scaffold difference dictates distinct spatial presentation of functional groups: the target compound positions a hexylamino group at the α-carbon and a 4-acetylphenyl amide at the β-carbon, whereas proglumide presents an N-benzoyl group and a C-terminal dipropylamide [1]. These topological differences preclude simple interchangeability. Furthermore, the des-hexyl analog (CAS 62134-55-8; C12H13NO4; MW 235.24) lacks the entire N-alkyl substituent, resulting in substantially reduced lipophilicity and a different hydrogen-bonding capacity that alters target engagement, membrane permeability, and metabolic stability profiles . Substitution within this compound class without quantitative activity verification introduces uncontrolled variables in any experimental or procurement workflow.

Quantitative Differentiation Evidence for 4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid Versus Structural Analogs and In-Class Candidates


Constitutional Isomerism Versus Proglumide: Aspartic Acid Scaffold Enables Distinct Target Engagement Profile from the Glutamic Acid-Based CCK Antagonist

4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is a constitutional isomer of proglumide (CAS 6620-60-6), both sharing C18H26N2O4 (MW 334.41–334.42), but built on fundamentally different amino acid backbones . The target compound employs an aspartic acid scaffold (2-amino-butanedioic acid core) with an N²-hexyl substituent and a β-(4-acetylphenyl)amide, whereas proglumide uses a glutamic acid scaffold (2-amino-pentanedioic acid core) with an N²-benzoyl group and a C¹-dipropylamide [1]. Proglumide is a well-characterized cholecystokinin (CCK) receptor antagonist with an IC₅₀ of approximately 0.8 mM (800,000 nM) at rat pancreatic CCK receptors [2]. The target compound's aspartic acid scaffold places it within a pharmacophore class explored for aminopeptidase N/CD13 inhibition rather than CCK antagonism, predicting a fundamentally orthogonal target engagement profile [3].

Scaffold topology Constitutional isomerism CCK receptor Aspartic acid derivatives

Lipophilicity Enhancement via N-Hexyl Substitution: Differentiation from the Des-Hexyl Analog (CAS 62134-55-8)

The presence of the N²-hexylamino group on 4-((4-acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid (C18H26N2O4, MW 334.42) confers a substantial increase in lipophilicity compared to its des-hexyl analog, 4-[(4-acetylphenyl)amino]-4-oxobutanoic acid (CAS 62134-55-8; C12H13NO4; MW 235.24) . The hexyl chain (six methylene units) contributes approximately +3.0 to the calculated logP based on the Hansch-Leo fragment constant method (π(CH₂) ≈ 0.5 per methylene), while the free α-carboxylic acid and secondary amine in the des-hexyl analog result in a significantly lower cLogP, estimated at approximately 0.5–1.0 versus approximately 2.5–3.0 for the target compound [1]. This ~2 log unit difference translates to a theoretical ~100-fold increase in octanol-water partition coefficient, predicting enhanced passive membrane permeability for the target compound.

Lipophilicity Membrane permeability N-alkyl substitution Physicochemical property

Aspartic Acid Pharmacophore Class: Structural Positioning Within the N-Acyl Aspartic Acid Aminopeptidase N/CD13 Inhibitor Landscape

4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid belongs to the N-acyl aspartic acid pharmacophore class that has been systematically explored for aminopeptidase N (APN/CD13) inhibition [1]. Within this class, the identity of both the N-acyl and C-terminal substituents exerts profound effects on inhibitory potency: the lead compound 8c (N-cinnamoyl-L-aspartic acid derivative) demonstrates an IC₅₀ of 11.1 ± 0.9 μM against APN, while the simpler analog 2-cinnamamido-4-(hexylamino)-4-oxobutanoic acid shows a substantially weaker IC₅₀ of 388 μM (388,000 nM) against porcine kidney APN [2]. The target compound differentiates itself from both by bearing a 4-acetylphenyl amide at the β-position (rather than cinnamoyl) and an N-hexyl group at the α-position (rather than an N-cinnamoyl group), representing a distinct, unexplored substitution pattern within this pharmacophore . The 35-fold potency range observed between compound 8c and the hexylamino-cinnamamido analog demonstrates that even modest structural modifications within this scaffold produce large-magnitude changes in target engagement.

Aminopeptidase N CD13 inhibitor N-acyl aspartic acid Enzyme inhibition SAR

Recommended Research and Procurement Application Scenarios for 4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid Based on Established Evidence


Aminopeptidase N/CD13 Inhibitor Lead Optimization and SAR Expansion

Based on the established N-acyl aspartic acid pharmacophore for APN/CD13 inhibition [1], this compound serves as a structurally differentiated building block for SAR expansion studies. Its unique combination of an N²-hexyl group and β-(4-acetylphenyl)amide occupies a chemical space distinct from the published cinnamoyl-based leads (e.g., compound 8c, IC₅₀ = 11.1 μM) and from the weakly active 2-cinnamamido-4-(hexylamino)-4-oxobutanoic acid (IC₅₀ = 388 μM). Researchers investigating how the 4-acetylphenyl moiety affects APN binding pocket interactions—particularly π-π stacking with aromatic residues or hydrogen bonding with the acetyl carbonyl—can use this compound as a key analog for probing structure-activity relationships.

Scaffold-Hopping Studies Differentiating Aspartic Acid from Glutamic Acid Peptidomimetics

The constitutional isomerism between 4-((4-acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid (aspartic acid scaffold) and proglumide (glutamic acid scaffold; CCK IC₅₀ ≈ 0.8 mM) provides a controlled scaffold-hopping pair for studying how a single methylene shift in the amino acid backbone redirects target selectivity [2]. Both compounds share identical molecular formula (C18H26N2O4, MW ~334.4) and similar lipophilicity, yet their different backbone lengths are predicted to engage distinct protease or receptor families. Procurement of both compounds enables controlled comparative studies that isolate scaffold topology as the sole variable.

Membrane Permeability Probe Development Leveraging Enhanced Lipophilicity

The estimated ~100-fold higher octanol-water partitioning of this compound versus its des-hexyl analog (CAS 62134-55-8; estimated ΔcLogP ≈ +2) makes it suitable as a tool for investigating the role of N-alkyl lipophilicity on cellular uptake in aspartic acid-based enzyme inhibitors. Researchers comparing intracellular target engagement between the hexylated and des-hexyl analogs can quantify the contribution of passive membrane permeability to apparent potency in cell-based assays, informing design strategies for compounds requiring intracellular target access.

Analytical Reference Standard for N-Substituted Aspartic Acid Derivative Characterization

With a defined molecular formula (C18H26N2O4), molecular weight (334.42 g/mol), and unambiguous SMILES structure , this compound can serve as a reference standard for LC-MS and NMR method development targeting the N-substituted aspartic acid chemical class. Its characteristic fragmentation pattern (anticipated cleavage at the amide bonds yielding m/z fragments corresponding to the 4-acetylphenylamine and hexylamine moieties) provides diagnostic signals for identifying related analogs in complex mixtures or metabolic stability studies.

Quote Request

Request a Quote for 4-((4-Acetylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.